

Lanthanum(III) Iodide Phase Transitions: A Technical Guide

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Compound of Interest

Compound Name: Lanthanum(III)iodide

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This technical guide provides a comprehensive overview of the phase transitions of Lanthanum(III) iodide (LaI_3), a material of interest in various scientific and industrial fields. This document collates available data on its structural transformations under high pressure, details experimental protocols for its synthesis and analysis, and presents visualizations of key processes and relationships.

Introduction

Lanthanum(III) iodide is an inorganic compound that has garnered attention for its potential applications, including as a scintillator material. Understanding its phase behavior, particularly under varying pressure and temperature, is crucial for optimizing its synthesis, handling, and performance in various applications. This guide focuses on the solid-state phase transitions of anhydrous LaI_3 .

Synthesis of Anhydrous Lanthanum(III) Iodide

The synthesis of high-purity, anhydrous Lanthanum(III) iodide is critical for accurate physical property measurements, as the compound is highly hygroscopic. Several methods have been reported, with the ammonium halide route being a common and effective approach for producing anhydrous lanthanide halides.

Experimental Protocol: Ammonium Halide Route

This method involves the dehydration of hydrated lanthanum iodide by heating with ammonium iodide. The ammonium iodide serves to suppress the formation of lanthanum oxyiodide during heating.

Materials:

- Lanthanum(III) oxide (La_2O_3) (99.9%+)
- Hydroiodic acid (HI) (57 wt. % in H_2O , stabilized)
- Ammonium iodide (NH_4I) (99.5%+)
- High-purity argon or nitrogen gas
- Deionized water

Procedure:

- Preparation of Hydrated Lanthanum Iodide:
 - Carefully dissolve Lanthanum(III) oxide in a stoichiometric amount of hydroiodic acid with gentle heating and stirring in a fume hood. The reaction is exothermic. $\text{La}_2\text{O}_3 + 6\text{HI} \rightarrow 2\text{LaI}_3 + 3\text{H}_2\text{O}$
 - Once the oxide has completely dissolved, slowly evaporate the solution to obtain crystals of hydrated lanthanum iodide ($\text{LaI}_3 \cdot x\text{H}_2\text{O}$).
- Dehydration:
 - Thoroughly mix the hydrated lanthanum iodide with an excess of ammonium iodide.
 - Place the mixture in a quartz or tantalum crucible within a tube furnace.
 - Heat the mixture gradually under a slow flow of high-purity inert gas.
 - Increase the temperature to a point where ammonium iodide sublimes, and hold until all NH_4I has been removed.

- Slowly raise the temperature under vacuum to melt the anhydrous LaI_3 to ensure the removal of any residual volatile impurities.
- Cool the furnace to room temperature under an inert atmosphere before handling the anhydrous LaI_3 .

Handling and Storage: Anhydrous LaI_3 is extremely hygroscopic and must be handled and stored in a dry, inert atmosphere (e.g., a glovebox).

Alternative Synthesis Routes

- Direct Reaction: Anhydrous LaI_3 can also be synthesized by the direct reaction of lanthanum metal with elemental iodine in a sealed tantalum or quartz ampoule at elevated temperatures.^[1] $2\text{La} + 3\text{I}_2 \rightarrow 2\text{LaI}_3$
- Reaction with Mercury(II) Iodide: Another route involves the reaction of lanthanum metal with mercury(II) iodide.^[1] $2\text{La} + 3\text{HgI}_2 \rightarrow 2\text{LaI}_3 + 3\text{Hg}$

Phase Transitions of Lanthanum(III) Iodide

Lanthanum(III) iodide is known to undergo at least one significant solid-state phase transition under high pressure at room temperature.

Pressure-Induced Isostructural Phase Transition

At ambient conditions, LaI_3 crystallizes in the orthorhombic PuBr_3 -type structure.^[1] High-pressure studies have revealed an isostructural phase transition at approximately 11 GPa. This transition is characterized by a change in the electronic and vibrational properties of the material without a change in the crystal symmetry.

Key Characteristics:

- Transition Pressure: ~11 GPa
- Nature of Transition: Isostructural (orthorhombic to orthorhombic)
- Observed Changes: An anomalous change in the ratio of the a to b lattice parameters. This is supported by Raman spectroscopy and electrical transport measurements.

Quantitative Data:

Table 1: Crystallographic Data for LaI_3 at Ambient and High Pressure

Parameter	Ambient Pressure Phase (orthorhombic, Cmcm)	High-Pressure Phase (~11 GPa, orthorhombic, Cmcm)
Crystal System	Orthorhombic	Orthorhombic
Space Group	Cmcm	Cmcm
Lattice Parameters (Å)	$a \approx 4.37$, $b \approx 13.95$, $c \approx 9.98$	a and b show an anomalous change in ratio
Coordination Number (La)	8	8

Note: Precise lattice parameters for the high-pressure phase at the transition point require further detailed crystallographic studies.

Table 2: Thermodynamic Data for LaI_3

Property	Value
Melting Point	1045 K (772 °C)
Enthalpy of High-Pressure Phase Transition	Data not available in the literature.

Temperature-Induced Phase Transitions

Below its melting point of 1045 K, there is currently no definitive evidence in the reviewed literature for solid-solid phase transitions in anhydrous LaI_3 at ambient pressure. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) would be required to investigate this possibility thoroughly.

Experimental Methodologies for Phase Transition Analysis

High-Pressure X-ray Diffraction (XRD) and Raman Spectroscopy

Objective: To investigate the crystal structure of LaI_3 as a function of pressure to identify phase transitions and determine the equation of state.

Experimental Protocol:

- **Sample Preparation:** A small, finely ground powder sample of anhydrous LaI_3 is loaded into a diamond anvil cell (DAC) within an inert atmosphere glovebox. A ruby chip is typically included as a pressure marker.
- **Pressure Application:** The pressure is incrementally increased by tightening the screws of the DAC. The pressure is measured at each step using the ruby fluorescence method.
- **Data Collection:**
 - **XRD:** At each pressure point, a synchrotron X-ray source is used to collect diffraction patterns. The 2D diffraction images are then integrated to produce 1D diffraction patterns (intensity vs. 2θ).
 - **Raman Spectroscopy:** A laser is focused on the sample within the DAC, and the scattered light is collected and analyzed to obtain the Raman spectrum. Changes in the number, position, and width of Raman modes indicate structural changes.
- **Data Analysis:**
 - **XRD:** The diffraction patterns are indexed to determine the crystal structure and lattice parameters at each pressure. The pressure-volume data is fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus.
 - **Raman:** The evolution of Raman peaks with pressure is analyzed to identify phase transitions.

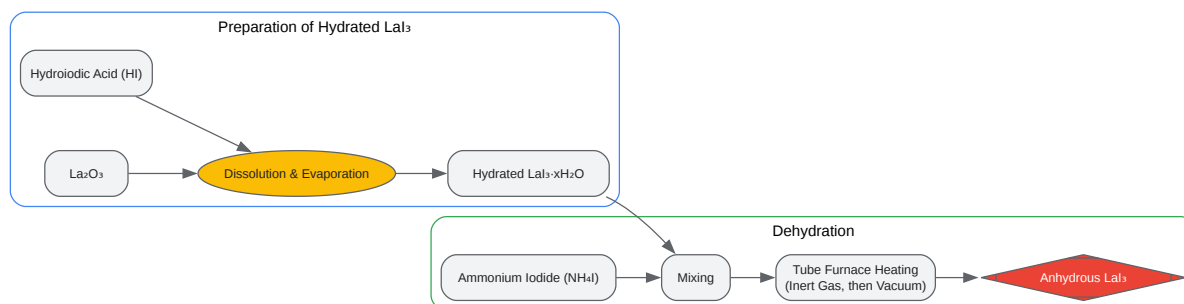
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

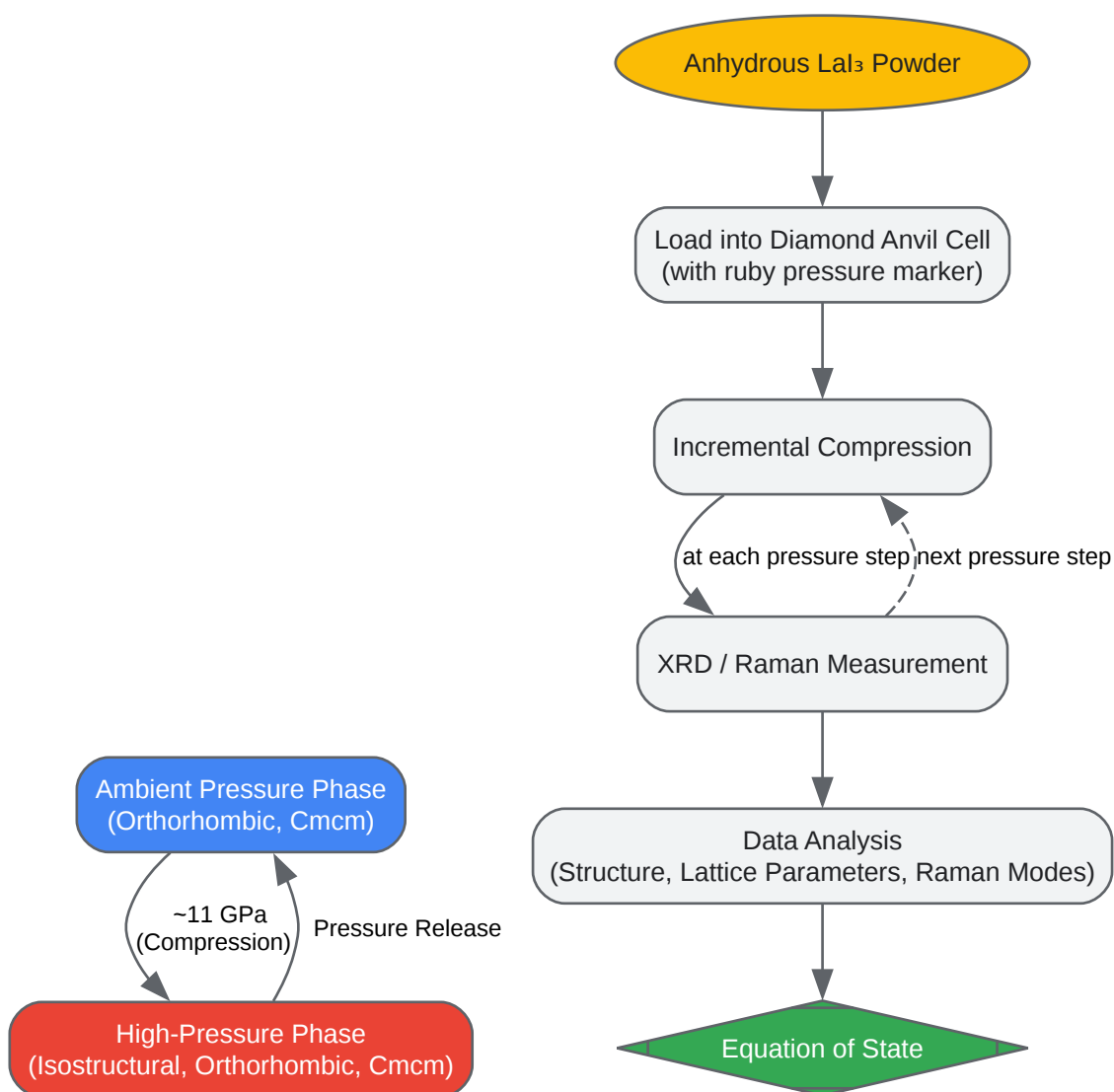
Objective: To identify temperature-induced phase transitions and measure their associated enthalpy changes.

Experimental Protocol:

- **Sample Preparation:** A small, precisely weighed sample of anhydrous LaI_3 is hermetically sealed in an aluminum or other inert crucible inside a glovebox. An empty, sealed crucible is used as a reference.
- **Measurement:** The sample and reference crucibles are placed in the DSC/DTA instrument. The temperature is ramped at a constant rate (e.g., $10\text{ }^\circ\text{C/min}$) over the desired temperature range.
- **Data Analysis:** The heat flow to the sample is measured relative to the reference. Endothermic or exothermic events, such as melting or solid-solid phase transitions, appear as peaks in the DSC/DTA curve. The area under a peak is proportional to the enthalpy change of the transition.

Visualizations





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References

- 1. Lanthanum(III) iodide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Lanthanum(III) Iodide Phase Transitions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8795739#lanthanum-iii-iodide-phase-transitions>]

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